REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([OH:15])[CH3:14])=[CH:9][CH:8]=1)[CH3:5])[CH3:2].[C:16](OCC(Cl)(Cl)Cl)(=[O:20])[CH2:17][CH2:18][CH3:19]>C(OCC)C>[CH2:1]([O:3][CH:4]([O:6][C:7]1[CH:8]=[CH:9][C:10]([CH:13]([OH:15])[CH3:14])=[CH:11][CH:12]=1)[CH3:5])[CH3:2].[C:16]([O:15][CH:13]([C:10]1[CH:9]=[CH:8][C:7]([O:6][CH:4]([O:3][CH2:1][CH3:2])[CH3:5])=[CH:12][CH:11]=1)[CH3:14])(=[O:20])[CH2:17][CH2:18][CH3:19]
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)OC1=CC=C(C=C1)C(C)O
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OCC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 25° C. for 90 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered by suction
|
Type
|
CUSTOM
|
Details
|
to remove Lipase P
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the concentrate was then purified by silica gel chromatography [ethyl acetate/n-hexane=1/4 by volume (hereinafter the same)]
|
Reaction Time |
90 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C)OC1=CC=C(C=C1)C(C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OC(C)C1=CC=C(C=C1)OC(C)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |